molecular formula C17H14F3N3O2S B2858487 1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-29-5

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2858487
CAS No.: 899988-29-5
M. Wt: 381.37
InChI Key: ABJDWHXABPGPJB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylsulfanyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This disruption leads to a halt in the G1/S transition of the cell cycle, preventing DNA replication and cell division. The compound’s action also triggers apoptosis, a form of programmed cell death .

Pharmacokinetics

Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression, in addition to apoptosis induction within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compoundThe compound’s lipophilicity allows it to easily diffuse into cells, suggesting that it may be less affected by external environmental factors .

Future Directions

The pyridopyrimidine moiety has shown a therapeutic interest and has already been approved for use as therapeutics . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research will likely continue to explore the therapeutic potential of this compound and related derivatives.

Preparation Methods

The synthesis of 1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(7-8-21-14)26-9-10-3-5-11(6-4-10)17(18,19)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDWHXABPGPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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